2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
Description
Structural Classification Within Heterocyclic Chemistry
2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a structurally complex molecule that integrates three distinct heterocyclic systems: a 4H-pyran-4-one core, a 3,4-dihydroisoquinoline moiety, and an indoline subunit. Each component contributes to the compound’s overall electronic and steric profile, making it a subject of interest in medicinal and synthetic chemistry.
4H-Pyran-4-one Core
The central 4H-pyran-4-one scaffold is a six-membered oxygen-containing heterocycle characterized by a ketone group at the 4-position and one double bond within the ring. This structure is isoelectronic with pyridine but differs in reactivity due to the presence of the oxygen atom. The pyran-4-one system is known for its planar geometry and ability to participate in conjugation, which stabilizes intermediates in synthetic pathways. Derivatives of this core are frequently explored for their bioactivity, particularly as enzyme inhibitors or antimicrobial agents.
3,4-Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline group is a bicyclic nitrogen-containing heterocycle featuring a partially saturated isoquinoline structure. Unlike fully aromatic isoquinoline, the dihydro form introduces flexibility into the molecule, which can enhance binding interactions with biological targets. This subunit is commonly found in alkaloids and pharmaceuticals, where it contributes to chiral complexity and metabolic stability.
Indoline Subunit
The indoline group is a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring. Unlike its aromatic counterpart (indole), indoline is partially saturated, which reduces electron density and alters reactivity. The oxoethoxy linker connecting indoline to the pyran-4-one core introduces a ketone functional group, enabling further derivatization or hydrogen-bonding interactions.
Table 1: Heterocyclic Components of the Compound
| Component | Ring Size | Heteroatoms | Saturation | Key Functional Groups |
|---|---|---|---|---|
| 4H-Pyran-4-one | 6-membered | Oxygen | Unsaturated | Ketone (C4), ether oxygen |
| 3,4-Dihydroisoquinoline | Bicyclic | Nitrogen | Partially saturated | Secondary amine |
| Indoline | Bicyclic | Nitrogen | Partially saturated | Tertiary amine, ketone |
Historical Context of Pyran-4-one Derivative Discovery
The exploration of pyran-4-one derivatives began in the mid-20th century, driven by their presence in natural products and potential pharmacological applications. Early synthetic efforts focused on simple derivatives, such as tetrahydro-4H-pyran-4-one, which served as intermediates for fragrances and pharmaceuticals. For example, the industrial synthesis of tetrahydro-4H-pyran-4-one via cyclization of 1,5-dichloropentanone under acidic conditions marked a milestone in scalable production.
In the 21st century, advances in cross-coupling reactions, particularly the Suzuki-Miyaura method, enabled the synthesis of complex pyran-4-one analogues with aryl and heteroaryl substituents. These developments facilitated the creation of hybrid molecules combining pyran-4-one cores with nitrogen-containing heterocycles, such as dihydroisoquinoline and indoline. For instance, palladium-catalyzed couplings allowed the introduction of bromophenyl groups to the pyran-4-one ring, enabling further functionalization.
The integration of indole-derived subunits into pyran-4-one frameworks gained traction after the discovery of natural products like pleiomaltinine, which exhibits multidrug resistance reversal activity. Thiourea-catalyzed enantioselective additions of indoles to pyrone-derived electrophiles emerged as a key strategy for constructing quaternary stereocenters in these hybrids. Such methodologies directly informed the design of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one, where stereochemical control is critical for bioactivity.
Table 2: Key Milestones in Pyran-4-one Derivative Research
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-13-21(15-26-11-9-18-5-1-2-7-20(18)14-26)30-16-24(23)31-17-25(29)27-12-10-19-6-3-4-8-22(19)27/h1-8,13,16H,9-12,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUTIBRZNNALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one represents a novel class of chemical entities with potential therapeutic applications. Its unique structure combines elements from both isoquinoline and pyran frameworks, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds derived from the isoquinoline structure. For instance, a related compound targeting Protein Arginine Methyltransferase 5 (PRMT5) demonstrated significant inhibitory activity with an IC50 of 8.5 nM, indicating that similar derivatives may exhibit potent antitumor effects .
Table 1: Comparison of Antitumor Activity
2. Neuroprotective Effects
Compounds containing the isoquinoline moiety have been shown to possess neuroprotective properties. For example, several derivatives exhibited low cytotoxicity against HEK293 cells, suggesting a favorable safety profile for potential neuroprotective agents . The neuroprotective compound 6a-9 was noted for its ability to inhibit cell growth in a manner comparable to Agomelatine, a known antidepressant .
3. Antioxidant Activity
The antioxidant properties of this compound may also be significant. Preliminary assays indicate that related compounds exhibit strong anti-lipid peroxidation activity, which is crucial for protecting cellular membranes from oxidative damage . The ability to scavenge free radicals could position these compounds as candidates for further research in oxidative stress-related diseases.
4. Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that most derivatives display low toxicity profiles across various cell lines, including L02 and HEK293 cells . This is an essential consideration for drug development, as it suggests a potential for therapeutic use with minimal side effects.
Table 2: Cytotoxicity Results
| Compound | Cell Line | Inhibition Rate (%) at 100 µM |
|---|---|---|
| Compound 6a-1 | HEK293 | 10.3 |
| Compound 6a-16 | L02 | 13.7 |
| Agomelatine | HEK293 | 47.5 |
| Agomelatine | L02 | 41.8 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, the presence of isoquinoline and pyran structures suggests multiple pathways may be involved:
- PRMT5 Inhibition : As noted in antitumor studies, inhibition of PRMT5 can lead to reduced tumor cell proliferation.
- Neurotransmitter Modulation : The compound's structure may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antioxidant Pathways : The ability to mitigate oxidative stress through radical scavenging mechanisms could be linked to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on PRMT5 Inhibition : A series of N-substituted isoquinoline derivatives were synthesized and evaluated for their efficacy against PRMT5, showing promising results in both enzymatic assays and cellular models .
- Antidepressant Properties : Research employing scaffold-hopping strategies has led to the development of novel antidepressants based on isoquinoline structures, demonstrating significant improvements in efficacy compared to existing treatments .
- Oxidative Stress Studies : Compounds exhibiting high anti-lipid peroxidation activity were identified as potential candidates for treating conditions associated with oxidative stress .
Scientific Research Applications
Structure and Properties
The compound's structure features a pyranone core linked to a dihydroisoquinoline moiety and an indoline derivative. This unique combination of functional groups can influence its biological activity, making it a candidate for drug development.
Dopamine Receptor Modulation
Research indicates that compounds similar to 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl) may act as positive allosteric modulators of dopamine receptors, particularly the D1 receptor. This modulation is relevant for treating neurodegenerative disorders like Parkinson's disease and schizophrenia. The compound could enhance dopaminergic signaling without directly activating the receptor, potentially reducing side effects associated with traditional dopamine agonists .
Neuroprotective Effects
Studies have shown that related compounds can exhibit neuroprotective properties, which may be beneficial in conditions characterized by neuronal degeneration. The ability to improve cognitive function in animal models of Alzheimer's disease suggests that this compound could help alleviate symptoms associated with cognitive decline .
Treatment of Neurological Disorders
Given its pharmacological profile, this compound holds promise for treating various neurological disorders:
- Parkinson's Disease : By enhancing dopamine receptor activity, it may help alleviate motor symptoms and cognitive impairments associated with the disease.
- Schizophrenia : Its role as a modulator could address negative symptoms and cognitive dysfunctions in patients.
- Alzheimer's Disease : The potential to improve cognitive function positions it as a candidate for therapeutic exploration in Alzheimer's treatment strategies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
BI85531 (5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one)
- Structural Similarities: Shares the 4H-pyran-4-one core but substitutes the dihydroisoquinoline group with a phenylpiperazine moiety and replaces the indolin-1-yl-2-oxoethoxy with an azepane-linked oxoethoxy chain.
- Functional Differences: The phenylpiperazine group in BI85531 likely enhances serotonin receptor affinity, whereas the dihydroisoquinoline in the target compound may favor kinase inhibition .
- Synthesis : BI85531 is synthesized via nucleophilic substitution, contrasting with the aldol-based methods used for the target compound .
3,4-Dihydro-2H-pyrano[4,3-b]pyran Derivatives
- Core Structure: Features a fused pyrano-pyran system instead of a single pyranone ring.
- Reactivity: Synthesized via Diels-Alder reactions of quinone methides, a method distinct from the target compound’s synthesis .
- Applications: These derivatives are primarily explored as intermediates for natural product synthesis, lacking the targeted pharmacological modifications seen in the dihydroisoquinoline-indolin hybrids .
(5S)-5-Methyl-5-({[6-[2-(1-methylcyclopropyl)pyrimidin-5-yl]-3,4-dihydroisoquinolin-2(1H)-yl]sulfonyl}methyl)imidazolidine-2,4-dione
- Shared Moieties: Contains the 3,4-dihydroisoquinoline group but incorporates a sulfonyl-imidazolidinedione system instead of the pyranone core.
- Pharmacological Profile: This compound is optimized for protease inhibition (e.g., hepatitis C virus NS5A), highlighting how dihydroisoquinoline modifications can diverge in therapeutic targeting .
Chromen-4-one Derivatives (e.g., 4-oxo-4H-chromen-2-yl compounds)
- Structural Comparison: Chromen-4-one systems replace the pyranone ring with a benzopyrone scaffold.
- Bioactivity : These derivatives exhibit antioxidant and anti-inflammatory properties, whereas pyran-4-ones are more commonly associated with kinase modulation .
Research Implications
The target compound’s unique combination of dihydroisoquinoline and indolin-2-oxoethoxy groups positions it as a promising candidate for selective kinase inhibition, distinct from BI85531’s neurological focus or chromen-4-ones’ anti-inflammatory roles. Further studies should explore its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile relative to these analogs, particularly its metabolic stability compared to azepane-containing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
